molecular formula C8H18N2 B14641182 N,N-Diethylbutanimidamide CAS No. 53510-30-8

N,N-Diethylbutanimidamide

Cat. No.: B14641182
CAS No.: 53510-30-8
M. Wt: 142.24 g/mol
InChI Key: RFCZFRBWFIKGTJ-UHFFFAOYSA-N
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Description

N,N-Diethylbutanimidamide is a chemical compound offered for research and development purposes. As a substituted amidine, it belongs to a class of organic compounds known for their versatile chemical properties and utility in synthetic organic chemistry. Researchers may employ this compound as a potential building block or intermediate in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or functional materials. Its molecular structure, which features diethylamino groups attached to a butanimidamide backbone, makes it a candidate for investigating structure-activity relationships, catalysis, and novel reaction pathways. This product is intended for use by qualified laboratory and research professionals in controlled settings. It is provided "As Is" and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and conduct their own thorough analysis to verify the compound's suitability and properties for their specific applications.

Properties

CAS No.

53510-30-8

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N-diethylbutanimidamide

InChI

InChI=1S/C8H18N2/c1-4-7-8(9)10(5-2)6-3/h9H,4-7H2,1-3H3

InChI Key

RFCZFRBWFIKGTJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=N)N(CC)CC

Origin of Product

United States

Preparation Methods

General Synthesis Strategies for Amidines

Amidines are typically synthesized via three primary routes: (1) Pinner reaction of nitriles with amines under acidic conditions, (2) condensation of amides with amines using dehydrating agents, and (3) metal-catalyzed coupling of nitriles with Grignard reagents. For N,N-diethylbutanimidamide, the Pinner reaction and amide-amine condensation are the most relevant, as evidenced by analogous syntheses in the literature.

Pinner Reaction: Acid-Catalyzed Nitrile-Amine Condensation

The Pinner reaction remains the most widely employed method for amidine synthesis. For this compound, this involves reacting butyronitrile (butanenitrile) with diethylamine in the presence of anhydrous HCl gas:

$$
\text{CH}3\text{CH}2\text{CH}2\text{CN} + 2\ (\text{C}2\text{H}5)2\text{NH} \xrightarrow{\text{HCl (g)}} \text{C}8\text{H}{18}\text{N}2 + \text{NH}4\text{Cl}
$$

Reaction Mechanism

  • Protonation of nitrile : HCl protonates the nitrile carbon, forming a nitrilium ion.
  • Nucleophilic attack : Diethylamine attacks the electrophilic carbon, yielding an iminoether intermediate.
  • Rearrangement : The intermediate undergoes tautomerization to form the thermodynamically stable amidine.

Optimization Parameters

  • Catalyst : Anhydrous HCl is critical; moisture deprotonates the nitrilium ion, reverting to nitrile.
  • Temperature : Reactions proceed at 0–5°C to minimize side reactions (e.g., hydrolysis).
  • Solvent : Non-polar solvents like dichloromethane improve yields by stabilizing ionic intermediates.
Table 1: Pinner Reaction Conditions for this compound
Parameter Optimal Range Impact on Yield
HCl concentration 1.5–2.0 equiv Maximizes nitrilium ion stability
Reaction time 4–6 hours Prevents over-protonation
Diethylamine excess 2.2–2.5 equiv Drives equilibrium toward product

Amide-Amine Condensation with Dehydrating Agents

An alternative route involves condensing butyramide with diethylamine using phosphorus pentachloride (PCl₅) as a dehydrating agent:

$$
\text{CH}3\text{CH}2\text{CH}2\text{CONH}2 + (\text{C}2\text{H}5)2\text{NH} \xrightarrow{\text{PCl}5} \text{C}8\text{H}{18}\text{N}2 + \text{H}3\text{PO}_4 + \text{HCl}
$$

Key Considerations

  • Phosphorus pentachloride : Converts the amide to a reactive imidoyl chloride intermediate, which reacts rapidly with amines.
  • Solvent selection : Tetrahydrofuran (THF) or ethers are preferred for their ability to dissolve both reactants and by-products.
  • Workup : Aqueous extraction removes phosphoric acid and HCl, leaving the amidine in the organic phase.

Industrial-Scale Production Challenges

By-Product Management

  • Ammonium chloride : Generated in the Pinner reaction, requiring filtration or distillation for removal.
  • Phosphoric acid : Neutralization with sodium bicarbonate is necessary in amide-amine routes.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis
Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Pinner reaction 78–85 95–98 High 120–150
Amide-amine route 65–72 90–93 Moderate 180–220
  • Cost drivers : Diethylamine accounts for 60% of raw material costs in both methods.
  • Purity : The Pinner reaction yields higher purity due to fewer side reactions.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylbutanimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amidine group to an amine.

    Substitution: The nitrogen atoms in the amidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oximes or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amidines depending on the reagents used.

Scientific Research Applications

N,N-Diethylbutanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Diethylbutanimidamide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Amidines

Compound Name CAS Number Substituents (R, R') Carbon Chain Length Branching Regulatory Status (Export Controls)
This compound 53510–30–8 Ethyl, Ethyl 4 (butyl) Linear Controlled under EAR
N,N-Diethylacetamidine 14277–06–6 Ethyl, Ethyl 2 (acetyl) Linear Controlled under EAR
N,N-Diethylformamidine 90324–67–7 Ethyl, Ethyl 1 (formyl) Linear Controlled under EAR
N,N-Diethylisobutanamidine 1342789–47–2 Ethyl, Ethyl 4 (isobutyl) Branched Controlled under EAR
N,N-Diethylpropanamidine 84764–73–8 Ethyl, Ethyl 3 (propyl) Linear Controlled under EAR
N,N-Diisopropylbutanamidine 1315467–17–4 Isopropyl, Isopropyl 4 (butyl) Linear Controlled under EAR
N,N-Dimethylbutanamidine 1340437–35–5 Methyl, Methyl 4 (butyl) Linear Controlled under EAR

Key Findings and Differences

Carbon Chain Length :

  • This compound has a four-carbon backbone , distinguishing it from shorter-chain analogs like N,N-Diethylacetamidine (2 carbons) and N,N-Diethylformamidine (1 carbon). Longer chains may enhance lipophilicity and alter reactivity in synthesis or biological systems.

Branching vs. Linearity :

  • N,N-Diethylisobutanamidine (branched isobutyl) exhibits steric hindrance compared to the linear butyl chain in this compound. This branching can reduce intermolecular interactions and solubility in polar solvents .

Substituent Groups: Replacement of ethyl groups with methyl (e.g., N,N-Dimethylbutanamidine) or isopropyl (e.g., N,N-Diisopropylbutanamidine) alters steric bulk and electronic properties.

Research and Industrial Relevance

  • N,N-Dimethylacetamide (CAS 127-19-5), a related solvent, is widely used in polymer production and pharmaceutical synthesis due to its high polarity and miscibility with organic compounds .

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